molecular formula C14H15NO4S B2619315 Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448030-73-6

Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2619315
CAS No.: 1448030-73-6
M. Wt: 293.34
InChI Key: PQVNIJHWQTYRLI-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a methylsulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the pyrrolidine ring and the methylsulfonyl group. Key steps may include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a suitable pyrrolidine derivative is introduced.

    Addition of Methylsulfonyl Group: This can be done using sulfonylation reactions with reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-ylmethanone share the benzofuran core structure.

    Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-one and 3-pyrrolidinylmethanol have similar pyrrolidine rings.

    Methylsulfonyl Compounds: Methylsulfonylmethane (MSM) and methylsulfonylbenzene are examples of compounds with the methylsulfonyl group.

Uniqueness

Benzofuran-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is unique due to the combination of its three distinct functional groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler compounds.

Properties

IUPAC Name

1-benzofuran-2-yl-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-20(17,18)11-6-7-15(9-11)14(16)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVNIJHWQTYRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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